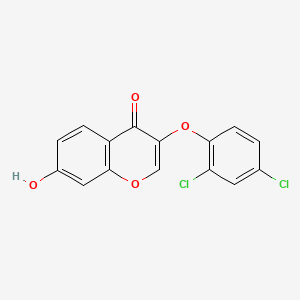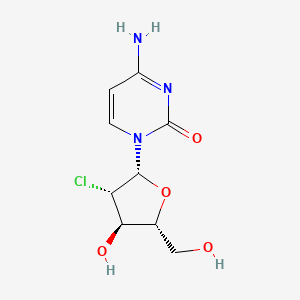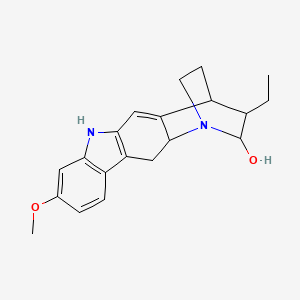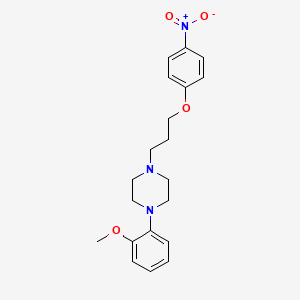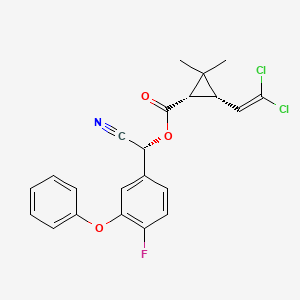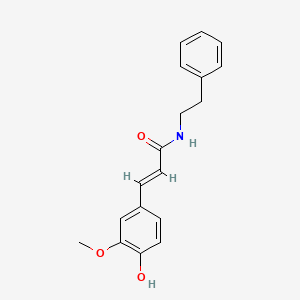
FERULOYL-beta-PHENETHYLAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FERULOYL-beta-PHENETHYLAMINE is a compound that belongs to the class of phenethylamines, which are organic compounds containing a phenethylamine backbone. This compound is characterized by the presence of a feruloyl group attached to the beta position of the phenethylamine structure. Phenethylamines are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FERULOYL-beta-PHENETHYLAMINE can be achieved through several methods. One common approach involves the reductive cross-coupling of aliphatic aziridines with aryl iodides using a nickel/photoredox catalyst system. This method provides a modular and efficient way to access beta-phenethylamine derivatives . Another method involves the reduction of substituted beta-nitrostyrenes using a sodium borohydride/copper chloride system, which can produce phenethylamines in high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
FERULOYL-beta-PHENETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenethylamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
FERULOYL-beta-PHENETHYLAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of FERULOYL-beta-PHENETHYLAMINE involves its interaction with various molecular targets and pathways. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission and can influence mood, cognition, and other neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A simple phenethylamine structure without the feruloyl group.
Dopamine: A naturally occurring phenethylamine with significant roles in the central nervous system.
Norepinephrine: Another endogenous phenethylamine involved in stress and mood regulation.
Uniqueness
FERULOYL-beta-PHENETHYLAMINE is unique due to the presence of the feruloyl group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to certain receptors and alter its metabolic stability compared to other phenethylamines .
Propriétés
Numéro CAS |
142351-00-6 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-22-17-13-15(7-9-16(17)20)8-10-18(21)19-12-11-14-5-3-2-4-6-14/h2-10,13,20H,11-12H2,1H3,(H,19,21)/b10-8+ |
Clé InChI |
QSHSRHRDAVWDHM-CSKARUKUSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=CC=C2)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


